
Melamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melamine acetate is a compound formed by the reaction of melamine and acetic acid. Melamine, a nitrogen-rich heterocyclic compound, is widely used in the production of resins and plastics. Acetic acid, a simple carboxylic acid, is commonly used in various chemical reactions. The combination of these two compounds results in this compound, which has applications in various industries, including the production of resins and as an additive in particleboard production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Melamine acetate can be synthesized by reacting melamine with acetic acid in a batch reactor. The reaction typically involves dissolving melamine in water and then adding acetic acid to the solution. The reaction is carried out at a controlled temperature to ensure the formation of this compound crystals. The process can be optimized by adjusting the stoichiometric amounts of melamine and acetic acid, as well as the reaction conditions such as temperature and pH .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of batch reactors. A typical method involves feeding a batch reactor with water and a stoichiometric amount of melamine and acetic acid. The reaction produces solid this compound crystals, which are then separated from the solution. To increase productivity and efficiency, successive additions of melamine and acetic acid can be made to the batch up to the solubility limit of melamine. This method significantly increases the yield of dry crystals and reduces the need for energy-intensive recovery processes .
Analyse Chemischer Reaktionen
Types of Reactions
Melamine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other nitrogen-containing compounds.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different nitrogen-containing compounds, while substitution reactions can yield a variety of substituted melamine derivatives .
Wissenschaftliche Forschungsanwendungen
Melamine acetate has several scientific research applications, including:
Chemistry: In chemistry, this compound is used as an additive in the production of urea-formaldehyde resins, which are commonly used in particleboard production.
Biology: this compound is used in biological research to study its effects on various biological systems. Its nitrogen-rich structure makes it a valuable compound for studying nitrogen metabolism and related processes.
Medicine: In medicine, this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is widely used in the production of resins and plastics.
Wirkmechanismus
The mechanism of action of melamine acetate involves its interaction with various molecular targets and pathways. In the production of resins, this compound reacts with formaldehyde to form hydroxymethylureas and hydroxymethyl-melamines, which contribute to the formation of strong and durable resin structures . In biological systems, this compound can interact with enzymes and other proteins involved in nitrogen metabolism, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine: Melamine is a nitrogen-rich compound similar to melamine acetate but without the acetate group. It is widely used in the production of resins and plastics.
Phenolic Resins: Phenolic resins are another class of compounds used in the production of resins and plastics.
Melamine Phosphate: Melamine phosphate is a derivative of melamine used as a fire retardant in various applications.
Uniqueness of this compound
This compound is unique due to its combination of melamine and acetic acid, which imparts specific properties such as improved solubility and reactivity. Its use as an additive in urea-formaldehyde resins enhances the mechanical properties and environmental compliance of the resins, making it a valuable compound in various industrial applications .
Eigenschaften
CAS-Nummer |
51674-15-8 |
|---|---|
Molekularformel |
C5H10N6O2 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
acetic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C2H4O2/c4-1-7-2(5)9-3(6)8-1;1-2(3)4/h(H6,4,5,6,7,8,9);1H3,(H,3,4) |
InChI-Schlüssel |
RHNMFWJPEQPWMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1(=NC(=NC(=N1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



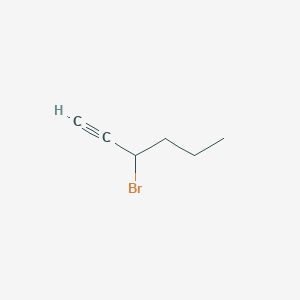
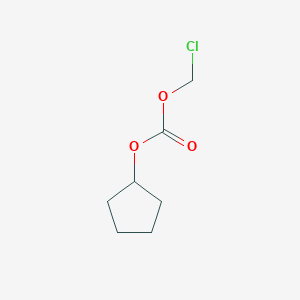

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
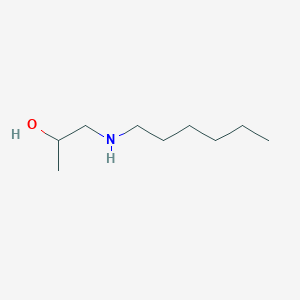

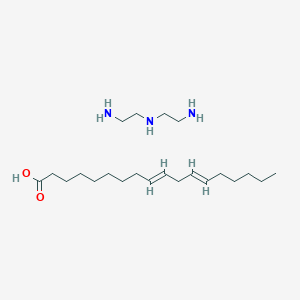
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
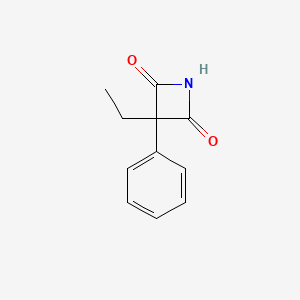
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)

